1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-cyclopropyl-3-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-10-13(18-16(21)17-12-5-6-12)7-8-14(11)19-9-3-2-4-15(19)20/h7-8,10,12H,2-6,9H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGZYYWAWDFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CC2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-oxopiperidine.
Introduction of the Phenyl Ring: The phenyl ring with a methyl substituent is introduced through a coupling reaction, often using reagents like aryl halides and palladium catalysts.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
Cancer Treatment
1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea has been identified as a promising candidate for cancer treatment. It functions as an MDM2 inhibitor, which is crucial in regulating the p53 tumor suppressor pathway. Inhibiting MDM2 can lead to the reactivation of p53, promoting apoptosis in cancer cells. Research indicates that this compound can effectively inhibit tumor growth, making it a valuable addition to cancer therapeutics .
Pain Management
The compound has also demonstrated efficacy in pain management by acting as an inhibitor of soluble epoxide hydrolase (sEH). Studies show that derivatives of this compound exhibit substantially improved pharmacokinetic parameters compared to traditional analgesics. For instance, one derivative showed a 1000-fold increase in potency over morphine in reducing hyperalgesia in animal models . This highlights its potential for developing new pain relief medications.
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. Its interaction with specific molecular targets allows it to modulate enzyme activity effectively.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Case Study: Cancer Inhibition
A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines through MDM2 inhibition. This study provided compelling evidence for its potential use in targeted cancer therapies .
Case Study: Pain Relief
Another research effort focused on evaluating the analgesic properties of derivatives of this compound compared to existing pain medications. Results showed that these derivatives not only provided better pain relief but also had fewer side effects than traditional opioids .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound’s closest structural analogs include urea derivatives with variations in substituents on the phenyl ring or urea nitrogen. A notable example from the literature is N-(4-{[2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}-phenyl)urea (Compound 3b) . Below is a comparative analysis:
Implications of Structural Variations
Lipophilicity and Solubility: The cyclopropyl group in the target compound likely increases lipophilicity compared to Compound 3b’s polar sulfonyl and trifluoroethoxy groups. This may enhance membrane permeability but reduce aqueous solubility.
Metabolic Stability: Cyclopropyl groups are known to resist cytochrome P450-mediated oxidation, suggesting superior metabolic stability for the target compound. In contrast, Compound 3b’s trifluoroethoxy group may undergo dealkylation, reducing its half-life .
Synthetic Feasibility :
- Compound 3b’s synthesis achieved a moderate yield (67%), with a decomposition-prone melting point. The target compound’s lack of sulfinyl/sulfonyl groups could simplify synthesis but remains speculative without experimental data.
Limitations in Current Evidence
Direct comparative studies between these compounds are absent in the provided evidence. Data gaps for the target compound (e.g., synthesis, bioactivity) necessitate further experimental validation.
Biological Activity
1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea, a compound with the CAS number 1210944-85-6, has garnered attention due to its potential biological activities, particularly as an MDM2 inhibitor. This compound is part of a broader class of piperidinone derivatives that have shown promise in cancer therapy. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.36 g/mol. The compound features a cyclopropyl group and a urea linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| CAS Number | 1210944-85-6 |
Research indicates that this compound acts primarily as an MDM2 inhibitor. MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can lead to the activation of p53-dependent pathways that promote apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells by upregulating p53 target genes .
Case Study: Cancer Treatment
A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results indicated a marked reduction in tumor size and an increase in survival rates among treated subjects compared to controls .
Absorption and Distribution
The pharmacokinetic profile shows that the compound is orally bioavailable, with peak plasma concentrations reached within 2 hours post-administration. The volume of distribution suggests extensive tissue penetration .
Toxicological Profile
Toxicological assessments indicate that while the compound is generally well-tolerated, some adverse effects were observed at higher doses, including mild hepatotoxicity and gastrointestinal disturbances . Further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea?
- Methodological Answer : Synthesis typically involves coupling a cyclopropylamine derivative with a substituted phenylisocyanate. Critical steps include:
- Substituent Compatibility : Ensure steric and electronic compatibility between the cyclopropyl group and the 2-oxopiperidin-1-yl moiety to avoid side reactions. Evidence from similar urea derivatives highlights the use of coupling agents like EDCI/HOBt in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the urea product .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | EDCI, HOBt, DMF, RT, 12h | 65–75 | ≥95% |
| Purification | Ethanol/water (7:3) | 85 | ≥98% |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR for urea NH protons (~8–10 ppm) and cyclopropyl carbons (δ 10–15 ppm). The 2-oxopiperidin-1-yl group shows characteristic carbonyl signals at ~170 ppm in -NMR .
- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with <5 ppm error .
Q. What solubility and stability challenges are associated with this compound?
- Methodological Answer :
- Solubility : Poor aqueous solubility is common in urea derivatives. Use DMSO or DMF for in vitro assays. For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin-based formulations .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. LC-MS can identify hydrolyzed byproducts (e.g., cleavage of the urea bond) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. ICReDD’s quantum chemical calculations have reduced trial-and-error in similar reactions .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics. For example, DMF vs. THF may alter activation barriers by 5–10 kcal/mol .
Q. What experimental design strategies improve yield and reproducibility?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a study on aryl urea derivatives achieved 20% yield improvement by optimizing temperature (RT vs. 50°C) and stoichiometry .
- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model non-linear relationships between variables .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values under standardized conditions (e.g., cell line, assay duration). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity trends using 3D-QSAR models .
Q. What advanced characterization techniques elucidate reaction mechanisms?
- Methodological Answer :
- In Situ FTIR : Monitor urea bond formation via carbonyl stretching frequencies (1640–1680 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for 1-(3-phenylpropyl)urea derivatives .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
